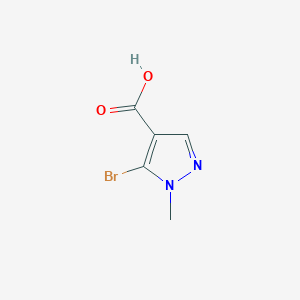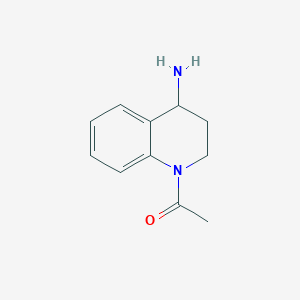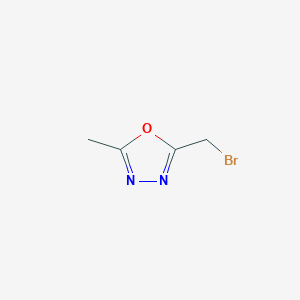
4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid, also known as 4-DMC, is an organic compound that has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology. 4-DMC is a cyclic amino acid derivative that is derived from the amino acid proline and has a unique cyclic structure. 4-DMC is of particular interest due to its ability to act as a prodrug, which can be converted to various active metabolites that can act on different biological targets. The potential of 4-DMC as a therapeutic agent has been explored in preclinical studies, and its mechanism of action is being further investigated.
Applications De Recherche Scientifique
Chemical Synthesis and Bioactivity
The compound 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid has been explored in the context of chemical synthesis and its potential bioactive properties. For instance, derivatives of cyclopropanecarboxylic acid, which share structural similarities with the compound , have been used as leading compounds due to their biological activity. The synthesis of N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, prepared using cyclopropanecarboxylic acid or 2,2-dimethyl cyclopropanecarboxylic acid, demonstrated excellent herbicidal and fungicidal activities in preliminary biological tests (L. Tian et al., 2009).
Photoreactivity and Photoprotection
The photochemistry of carboxylic acid derivatives, including those structurally related to 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid, has been extensively studied. For example, the photochemistry of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, which can be synthesized from carboxylic acids similar to the one , has shown that photolysis in cyclohexane yields corresponding isocyanates and δ-lactams among other products. This indicates a potential application in photochemical synthesis processes (Rfc Brown, 1964).
Methylation Techniques
Methylation of carboxylic acids and related compounds is a critical reaction in organic synthesis, which can enhance the properties of a substance for various applications. The use of dimethyl sulfate and alumina for methylation has been shown to produce methyl ethers of alcohols in high yields. Such methodologies might be applicable to the methylation of compounds structurally similar to 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid, thus expanding its utility in chemical synthesis (H. Ogawa et al., 1986).
Molecular Structure and Configuration
The study of cyclohexane rings and their derivatives, including their configurations and conformations, is fundamental in understanding the chemical behavior and potential applications of compounds like 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid. Research into the existence of multiplanar cyclohexane rings has provided insights into the structural aspects of similar compounds, which is crucial for their synthesis and application in various fields (R. Desai & R. F. Hunter, 1936).
Propriétés
IUPAC Name |
4-(2,2-dimethylpropanoylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUJJESNLJSMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



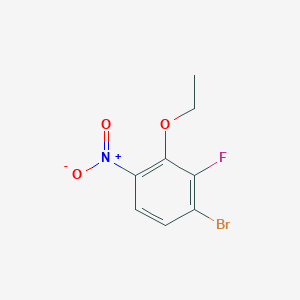
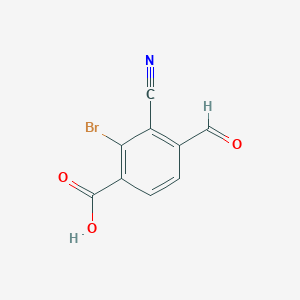
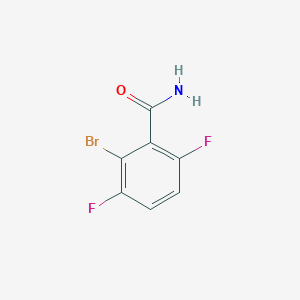
![1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530129.png)

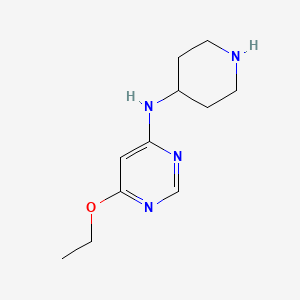
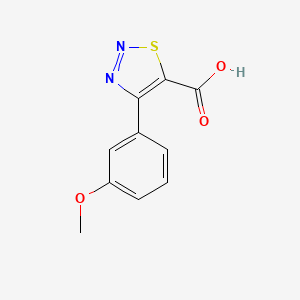
![Imidazo[1,2-a]pyridin-2-ylboronic acid](/img/structure/B1530135.png)
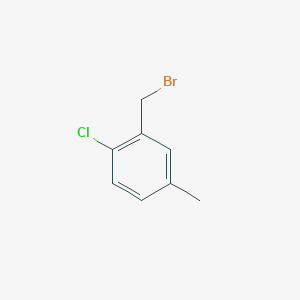
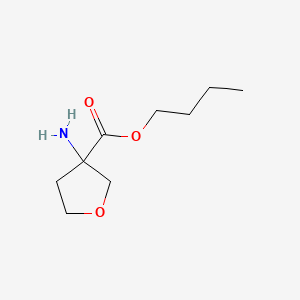
![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)
